1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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Overview
Description
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloropyridine moiety, and a tetrahydropyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactionsThe tert-butyl ester group is then introduced through esterification reactions under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
Scientific Research Applications
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes
Mechanism of Action
The mechanism of action of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)METHYLCYCLOBUTANE-1-CARBOXYLATE: Similar in structure but with a cyclobutane ring instead of the pyrazolopyridine core.
TERT-BUTYL (6-CHLOROPYRIDIN-3-YL)CARBAMATE: Contains a carbamate group instead of the pyrazolopyridine core.
TERT-BUTYL 3-((6-CHLORO-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLOXY)METHYL)PYRROLIDINE-1-CARBOXYLATE: Features a pyrrolidine ring and a boronic ester group.
Uniqueness
The uniqueness of TERT-BUTYL 1-(6-CHLOROPYRIDIN-3-YL)-1,5,6,7-TETRAHYDRO-4H-PYRAZOLO[4,3-B]PYRIDINE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C16H19ClN4O2 |
---|---|
Molecular Weight |
334.80 g/mol |
IUPAC Name |
tert-butyl 1-(6-chloropyridin-3-yl)-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C16H19ClN4O2/c1-16(2,3)23-15(22)20-8-4-5-12-13(20)10-19-21(12)11-6-7-14(17)18-9-11/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
VPXXVFWRODDQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=NN2C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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